molecular formula C23H24N2O B13422850 [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone

Cat. No.: B13422850
M. Wt: 344.4 g/mol
InChI Key: KTQHDYYZMKBPED-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is a benzophenone derivative featuring two distinct aromatic substituents:

  • 4-(Dimethylamino)phenyl group: A phenyl ring substituted with a dimethylamino (-N(CH₃)₂) moiety at the para position, known for its strong electron-donating properties.
  • 4-[Methyl(phenylmethyl)amino]phenyl group: A phenyl ring substituted with a methyl(benzyl)amino (-N(CH₃)(CH₂C₆H₅)) group, combining alkyl and aryl functionalities.

This compound’s structure positions it as a hybrid between simpler benzophenones (e.g., Michler’s ketone) and more complex amino-substituted derivatives.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

[4-[benzyl(methyl)amino]phenyl]-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C23H24N2O/c1-24(2)21-13-9-19(10-14-21)23(26)20-11-15-22(16-12-20)25(3)17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3

InChI Key

KTQHDYYZMKBPED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.

Major Products Formed

    Oxidation: N-oxides of the dimethylamino and phenylmethylamino groups.

    Reduction: Secondary alcohols derived from the methanone group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino and phenylmethylamino groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Selected Benzophenone Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Solubility Profile
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone - C₂₄H₂₅N₂O ~357.48 -N(CH₃)₂, -N(CH₃)(CH₂C₆H₅) Likely low H₂O; mod. org. solvents
[4-(Dimethylamino)phenyl]phenylmethanone (4-Dimethylaminobenzophenone) 530-44-9 C₁₅H₁₅NO 225.286 -N(CH₃)₂, -C₆H₅ Insol. H₂O; sl. EtOH; vs. ether
Bis[4-(dimethylamino)phenyl]methanone (Michler’s ketone) 90-94-8 C₁₇H₂₀N₂O 268.35 Dual -N(CH₃)₂ groups Polar org. solvents (e.g., DMF)
(4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]-methanone - C₂₁H₂₂BrNO₂ 400.309 -Br, -O-(CH₂)₂CH(cyclopropyl-NCH₃) Likely lipophilic

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound enhances electron density on the benzophenone core, similar to Michler’s ketone. However, the methyl(benzyl)amino group introduces steric bulk and moderate electron donation, distinguishing it from simpler analogues .
  • Solubility: The target compound’s bulkier substituents likely reduce water solubility compared to 4-dimethylaminobenzophenone (530-44-9), aligning it with lipophilic derivatives like the bromophenyl-methanone in .
Table 2: Comparative Reactivity and Functional Roles
Compound Key Reactivity Applications
Target Compound Photoactive due to extended conjugation; potential for amine-mediated nucleophilic reactions Photocatalysts, dye intermediates
Michler’s Ketone (90-94-8) UV absorption (λₐᵦₛ ~365 nm); oxidative coupling Dye synthesis (auramine), photochemistry
4-Dimethylaminobenzophenone (530-44-9) Electron-rich ketone for Friedel-Crafts or Grignard reactions Organic synthesis, UV stabilizers
Quinoline-Methanone Derivative () Planar aromatic system with basic nitrogen Pharmaceutical intermediates

Notable Differences:

  • Photochemical Activity: Michler’s ketone’s dual dimethylamino groups enable strong UV absorption, making it superior in dye applications. The target compound’s mixed substituents may shift absorption maxima and reduce quantum yield .
  • Synthetic Utility: The methyl(benzyl)amino group in the target compound offers a site for further functionalization (e.g., alkylation or aryl substitution), unlike the simpler 4-dimethylaminobenzophenone .

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